Cas no 57646-80-7 (3-Formyl-5-methoxy-1H-indole-2-carboxylic acid)
3-Formyl-5-methoxy-1H-indole-2-carboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- 3-Formyl-5-methoxy-1H-indole-2-carboxylic acid
- SCHEMBL1429238
- G47193
- SY211701
- MFCD06618356
- 1H-Indole-2-carboxylic acid, 3-formyl-5-methoxy-
- CS-0246499
- BBL030552
- ALBB-007754
- AKOS004119467
- 57646-80-7
- EN300-331824
- VS-09888
- 3-Formyl-5-methoxy-1H-indole-2-carboxylic acid, AldrichCPR
- NZXXOJMGRWQUOZ-UHFFFAOYSA-N
- Z1508941220
- STK504765
- 3-formyl-5-methoxy-1H-indole-2-carboxylicacid
- DB-366493
-
- MDL: MFCD06618356
- Inchi: 1S/C11H9NO4/c1-16-6-2-3-9-7(4-6)8(5-13)10(12-9)11(14)15/h2-5,12H,1H3,(H,14,15)
- InChI Key: NZXXOJMGRWQUOZ-UHFFFAOYSA-N
- SMILES: O(C)C1C=CC2=C(C=1)C(C=O)=C(C(=O)O)N2
Computed Properties
- Exact Mass: 219.05315777g/mol
- Monoisotopic Mass: 219.05315777g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 294
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.3
- Topological Polar Surface Area: 79.4Ų
3-Formyl-5-methoxy-1H-indole-2-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 038877-1g |
3-Formyl-5-methoxy-1H-indole-2-carboxylic acid |
57646-80-7 | 1g |
$323.00 | 2023-09-09 | ||
| Matrix Scientific | 038877-5g |
3-Formyl-5-methoxy-1H-indole-2-carboxylic acid |
57646-80-7 | 5g |
$912.00 | 2023-09-09 | ||
| Chemenu | CM245233-1g |
3-Formyl-5-methoxy-1H-indole-2-carboxylic acid |
57646-80-7 | 95% | 1g |
$302 | 2021-08-04 | |
| Chemenu | CM245233-5g |
3-Formyl-5-methoxy-1H-indole-2-carboxylic acid |
57646-80-7 | 95% | 5g |
$853 | 2021-08-04 | |
| TRC | F650218-10mg |
3-formyl-5-methoxy-1H-indole-2-carboxylic Acid |
57646-80-7 | 10mg |
$ 50.00 | 2022-06-04 | ||
| TRC | F650218-50mg |
3-formyl-5-methoxy-1H-indole-2-carboxylic Acid |
57646-80-7 | 50mg |
$ 135.00 | 2022-06-04 | ||
| TRC | F650218-100mg |
3-formyl-5-methoxy-1H-indole-2-carboxylic Acid |
57646-80-7 | 100mg |
$ 210.00 | 2022-06-04 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 038877-500mg |
3-Formyl-5-methoxy-1H-indole-2-carboxylic acid |
57646-80-7 | 500mg |
3413CNY | 2021-05-07 | ||
| Matrix Scientific | 038877-500mg |
3-Formyl-5-methoxy-1H-indole-2-carboxylic acid |
57646-80-7 | 500mg |
$280.00 | 2023-09-09 | ||
| Chemenu | CM245233-1g |
3-Formyl-5-methoxy-1H-indole-2-carboxylic acid |
57646-80-7 | 95% | 1g |
$395 | 2023-02-02 |
3-Formyl-5-methoxy-1H-indole-2-carboxylic acid Suppliers
3-Formyl-5-methoxy-1H-indole-2-carboxylic acid Related Literature
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Yi-Bin Ruan,Alexis Depauw,Isabelle Leray Org. Biomol. Chem., 2014,12, 4335-4341
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J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
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Ying Li,Weirong Yao,Yunfei Xie,Renjun Pei RSC Adv., 2015,5, 98724-98729
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Rongyan Guo,Tao Li,Shuie Shi J. Mater. Chem. C, 2019,7, 5148-5154
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Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
Additional information on 3-Formyl-5-methoxy-1H-indole-2-carboxylic acid
3-Formyl-5-methoxy-1H-indole-2-carboxylic acid: A Comprehensive Overview
The compound with CAS No 57646-80-7, commonly referred to as 3-formyl-5-methoxy-1H-indole-2-carboxylic acid, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound belongs to the indole family, a class of heterocyclic aromatic compounds that are widely studied due to their diverse biological activities and structural versatility. The indole core of this molecule serves as a platform for various functional groups, making it a valuable substrate for further chemical modifications and applications.
Recent advancements in synthetic chemistry have enabled the precise synthesis of 3-formyl-5-methoxy-1H-indole-2-carboxylic acid through innovative methodologies. Researchers have employed strategies such as oxidative coupling, Friedel-Crafts acylation, and Suzuki-Miyaura coupling reactions to construct the indole skeleton and introduce the desired substituents. These methods not only enhance the efficiency of synthesis but also allow for the incorporation of additional functional groups, expanding the potential applications of this compound.
The biological activity of 3-formyl-5-methoxy-1H-indole-2-carboxylic acid has been a focal point of recent studies. Investigations into its pharmacological properties have revealed promising results in areas such as anti-inflammatory activity, antioxidant effects, and potential anticancer properties. For instance, studies have demonstrated that this compound exhibits significant radical scavenging activity, which could be harnessed in the development of novel therapeutic agents targeting oxidative stress-related diseases.
In addition to its biological applications, 3-formyl-5-methoxy-1H-indole-2-carboxylic acid has shown potential in materials science. Its unique electronic properties make it a candidate for use in organic electronics, such as field-effect transistors and light-emitting diodes. Researchers have explored its ability to form self-assembled monolayers and its compatibility with various semiconductor materials, paving the way for its integration into advanced electronic devices.
From a structural perspective, the indole core of this compound plays a crucial role in determining its reactivity and functionality. The presence of electron-donating groups such as the methoxy (-OCH₃) and formyl (-CHO) substituents enhances the molecule's conjugation and stabilizes its excited states. These features contribute to its photophysical properties, making it an attractive candidate for applications in optoelectronics and sensing technologies.
Recent collaborative efforts between chemists and biologists have shed light on the metabolic pathways involving 3-formyl-5-methoxy-1H-indole-2-carboxylic acid. Studies have identified key enzymes responsible for its biosynthesis and degradation, providing insights into its role within cellular systems. This knowledge is invaluable for designing bio-inspired synthetic routes and optimizing its production on an industrial scale.
The environmental impact of synthesizing 3-formyl-5-methoxy-1H-indole-2-carboxylic acid has also been a topic of interest. Green chemistry approaches, such as catalytic asymmetric synthesis and solvent-free reactions, have been implemented to minimize waste generation and reduce energy consumption during production. These sustainable practices align with global efforts to promote eco-friendly chemical manufacturing processes.
In conclusion, 3-formyl-5-methoxy-1H-indole-2-carboxylic acid stands at the intersection of cutting-edge research in organic synthesis, pharmacology, and materials science. Its versatile structure and diverse applications position it as a key molecule for future innovations across multiple disciplines. As research continues to uncover new facets of this compound's potential, it is poised to make significant contributions to both academic advancements and industrial applications.
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